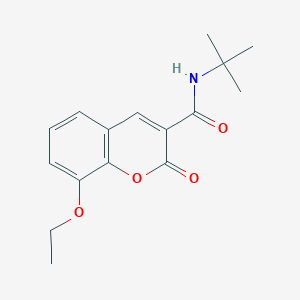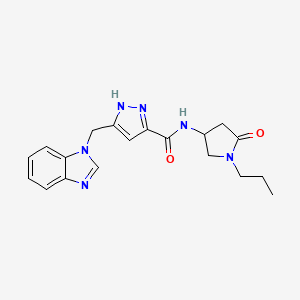![molecular formula C17H18N4O2S B5371236 2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5371236.png)
2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide, commonly known as FIT-039, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of triazole-based compounds, which have been extensively studied for their diverse biological activities. FIT-039 has been found to exhibit promising effects in various scientific research studies, making it a potential candidate for further investigation.
Mechanism of Action
FIT-039 exerts its therapeutic effects by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule involved in various physiological processes such as inflammation and neuronal function. By inhibiting PDE4, FIT-039 increases the levels of cAMP, leading to a reduction in inflammation and neuroprotection.
Biochemical and Physiological Effects
FIT-039 has been shown to exhibit potent anti-inflammatory effects in various experimental models. It has been found to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which play a crucial role in the pathogenesis of inflammatory diseases. FIT-039 has also been shown to exhibit analgesic effects by reducing the production of prostaglandins, which are involved in the perception of pain.
Advantages and Limitations for Lab Experiments
FIT-039 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit low toxicity in animal studies, making it a safe candidate for further investigation. However, one limitation of FIT-039 is that it has poor solubility in water, which can make it difficult to administer in certain experimental models.
Future Directions
There are several future directions for the investigation of FIT-039. One potential direction is the development of more potent and selective PDE4 inhibitors based on the structure of FIT-039. Another direction is the investigation of the potential therapeutic applications of FIT-039 in other diseases such as cancer and cardiovascular diseases. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of FIT-039 in humans is necessary to determine its potential for clinical use.
Conclusion
FIT-039 is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various diseases. The synthesis of FIT-039 is a multi-step process that involves the reaction of several intermediates. Although FIT-039 has several advantages for lab experiments, it also has limitations such as poor solubility in water. There are several future directions for the investigation of FIT-039, including the development of more potent and selective PDE4 inhibitors and the investigation of its potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of FIT-039 involves a multi-step process that starts with the reaction of 2-furancarboxaldehyde with isopropylamine to form 2-furyl-N-isopropylcarboxamide. This intermediate is then reacted with thiosemicarbazide to form 2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-isopropylacetamide. Finally, the N-isopropyl group is replaced with a phenyl group to obtain the final product, FIT-039.
Scientific Research Applications
FIT-039 has been extensively studied for its therapeutic potential in various scientific research studies. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. FIT-039 has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-12(2)21-16(14-9-6-10-23-14)19-20-17(21)24-11-15(22)18-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGECMLQJMPXTOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

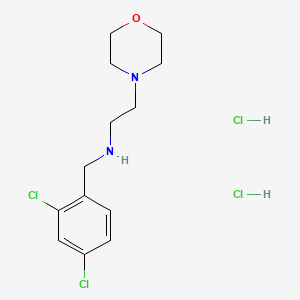
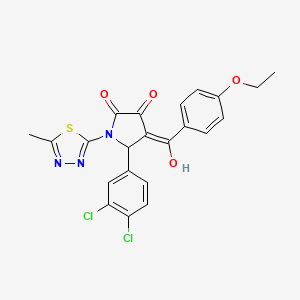
![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N-methyl-2-[(2-methylphenyl)thio]acetamide](/img/structure/B5371187.png)
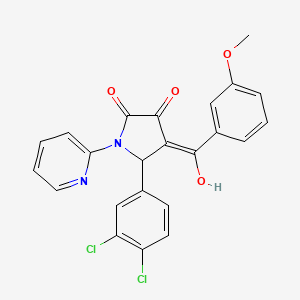
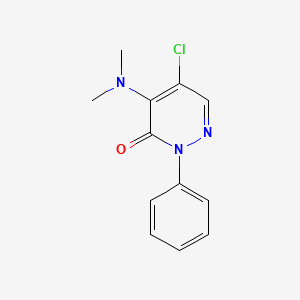
![{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5371205.png)
![[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl](phenyl)methanone](/img/structure/B5371219.png)
![(3aR*,7aS*)-2-{[3-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5371234.png)
![1-[2-(propylthio)benzoyl]azepane](/img/structure/B5371241.png)
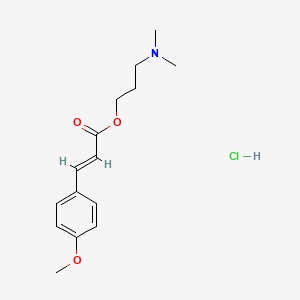
![4-chloro-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5371249.png)
![7-(3-chlorophenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5371254.png)
